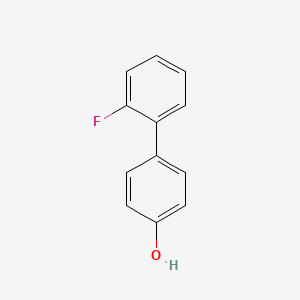

4-(2-Fluorophenyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Fluorophenyl)phenol is a chemical compound that is part of the phenol family, characterized by a phenolic group attached to a benzene ring that is further substituted with a fluorine atom. This compound is of interest due to its potential applications in various fields, including materials science and pharmaceuticals. The presence of the fluorine atom can significantly alter the physical, chemical, and biological properties of the molecule, making it a valuable target for synthesis and study.

Synthesis Analysis

The synthesis of compounds related to this compound, such as oligo-2-[(4-fluorophenyl) imino methylene] phenol (OFPIMP), involves oxidative polycondensation reactions using oxidants like air oxygen and NaOCl in an aqueous alkaline medium . Another related compound, 4-[18F]Fluorophenol, has been synthesized from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide using a nucleophilic labeling method with [18F]fluoride, followed by deprotection to yield the desired product . These methods highlight the versatility of synthetic approaches to access fluorophenol derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques. For instance, the structure of oligo-2-[(4-fluorophenyl) imino methylene] phenol was confirmed by 1H-NMR, FT-IR, UV–Vis, and size exclusion chromatography . Additionally, the crystal structure of related Schiff-base molecules has been determined using single-crystal X-ray diffraction, providing detailed insights into the molecular geometry and intramolecular interactions .

Chemical Reactions Analysis

The reactivity of this compound derivatives has been explored in various contexts. For example, the photolysis of 4-fluorophenol has been studied, revealing insights into the dynamics of H atom loss processes and the importance of O-H bond fission . The protonation of 4-fluorophenol in concentrated aqueous sulfuric acid has also been investigated, showing that it is predominantly protonated on the oxygen atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been extensively studied. Thermal stability analyses indicate that compounds like OFPIMP exhibit high stability against thermo-oxidative decomposition . The electrochemical properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels, have been determined for related compounds, providing information on their semiconductor behavior . Additionally, spectroscopic studies have been conducted to understand the electronic properties, including the calculation of excitation energies and non-linear optical properties .

Aplicaciones Científicas De Investigación

Synthesis and Material Properties

- 4-(2-Fluorophenyl)phenol derivatives have been synthesized and characterized, showing potential in the creation of materials with specific thermal properties. For instance, oligo-2-[(4-fluorophenyl) imino methylene] phenol and its oligomer-metal complexes demonstrate significant stability against thermo-oxidative decomposition, making them potentially useful in high-temperature applications (Kaya & Gül, 2004).

Chemical Reactivity and Interaction Studies

- The protonation behavior of 4-fluorophenol and its derivatives in concentrated aqueous sulfuric acid has been extensively studied using 13C NMR spectroscopy, providing insights into the molecular interactions and chemical behavior of these compounds under highly acidic conditions (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).

Pharmaceutical Applications

- Fluorinated phenyl groups, including 4-fluorophenyl, are known pharmacophores and have been used in synthesizing biologically active molecules. These compounds have been shown to possess antibacterial properties, indicating their potential in developing new therapeutic agents (Holla, Bhat, & Shetty, 2003).

Mecanismo De Acción

While the specific mechanism of action for 4-(2-Fluorophenyl)phenol is not detailed in the search results, phenols in general are known to be potent proteolytic agents. In high concentrations, phenols produce a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

4-(2-Fluorophenyl)phenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Propiedades

IUPAC Name |

4-(2-fluorophenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHGAYLOAATVGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60323106 |

Source

|

| Record name | 4-(2-fluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

321-62-0 |

Source

|

| Record name | 321-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-fluorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60323106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)

![2-[[2-[[2-[(2-Amino-3-phenylpropanoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B1330611.png)

![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)